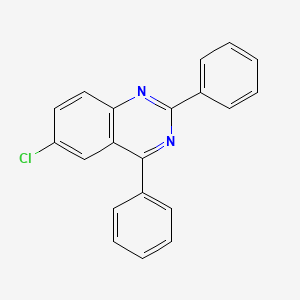

6-Chloro-2,4-diphenylquinazoline

Description

Properties

CAS No. |

30169-34-7 |

|---|---|

Molecular Formula |

C20H13ClN2 |

Molecular Weight |

316.8 g/mol |

IUPAC Name |

6-chloro-2,4-diphenylquinazoline |

InChI |

InChI=1S/C20H13ClN2/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)23-20(22-18)15-9-5-2-6-10-15/h1-13H |

InChI Key |

FUQHERGPYAMGOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Scientific Research Applications

Biological Activities

Quinazolines, including 6-chloro-2,4-diphenylquinazoline, are known for a variety of biological activities:

- Anticancer Activity : Quinazoline derivatives have been extensively studied for their potential as anticancer agents. For instance, compounds similar to 6-chloro-2,4-diphenylquinazoline have demonstrated inhibitory effects on various cancer cell lines by targeting specific receptors involved in tumor growth and proliferation .

- Inhibitors of Enzymatic Activity : This compound acts as an inhibitor for several enzymes, including dihydrofolate reductase and epidermal growth factor receptor (EGFR), which are crucial in cancer treatment protocols .

- Antimicrobial Properties : Some studies suggest that quinazoline derivatives exhibit antimicrobial activity against a range of pathogens, making them candidates for developing new antibiotics .

Therapeutic Applications

The therapeutic applications of 6-chloro-2,4-diphenylquinazoline can be categorized as follows:

Cancer Treatment

Quinazolines are frequently explored in oncology due to their ability to inhibit tumor growth. For example:

- Gefitinib and Erlotinib : These drugs are structurally related to quinazolines and are used to treat non-small cell lung cancer by inhibiting EGFR . Research indicates that 6-chloro-2,4-diphenylquinazoline may share similar mechanisms.

Antihypertensive Agents

Some quinazoline derivatives have been developed as antihypertensive medications. Doxazosin and Alfuzosin are examples that have been utilized in clinical settings to manage hypertension and benign prostatic hyperplasia .

Neurological Disorders

The anticonvulsant properties of certain quinazolines suggest potential applications in treating epilepsy and other neurological disorders. The mechanism often involves modulation of neurotransmitter systems .

Data Table: Biological Activities of Quinazolines

| Activity Type | Example Compounds | Mechanism of Action |

|---|---|---|

| Anticancer | Gefitinib, Erlotinib | EGFR inhibition |

| Antimicrobial | Various quinazolines | Disruption of bacterial cell wall synthesis |

| Antihypertensive | Doxazosin, Alfuzosin | Alpha-adrenergic receptor blockade |

| Anticonvulsant | Various derivatives | Modulation of GABAergic transmission |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of 6-chloro-2,4-diphenylquinazoline exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research indicated that a series of quinazoline derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications on the quinazoline core could enhance antimicrobial efficacy .

Comparison with Similar Compounds

Key Insights and Implications

- Structural Impact on Reactivity : The fully aromatic quinazoline core in 6-Chloro-2,4-diphenylquinazoline enhances stability compared to dihydro analogs. Substituents like chloromethyl or 3-oxide groups increase electrophilicity, enabling diverse functionalizations .

- Material Science Applications: Fluorescence properties in pyrimidine and quinoline derivatives highlight opportunities in optoelectronics, though further studies are needed for quinazoline-based systems .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the cyclization of 2-amino-5-chlorobenzophenone with benzaldehyde in a low-melting solvent mixture at 80–90°C. The sugar-urea matrix acts as both solvent and mild acid catalyst, protonating the aldehyde to activate the carbonyl group for nucleophilic attack. Subsequent dehydration forms the quinazoline core.

Key conditions include a 1:2 molar ratio of 2-amino-5-chlorobenzophenone to benzaldehyde, with a reaction time of 6–8 hours. The solvent system, melting at approximately 60°C, remains homogeneous throughout the process, ensuring efficient heat transfer.

Yield and Characterization

This method achieves a yield of 68–72%, as confirmed by isolated product mass. Nuclear magnetic resonance (NMR) analysis reveals distinct signals:

-

¹H NMR (500 MHz, CDCl₃): δ 8.64–8.58 (m, 2H, aromatic), 8.05–8.02 (m, 2H), 7.83–7.79 (m, 2H), 7.59–7.52 (m, 3H).

-

¹³C NMR (125 MHz, CDCl₃): Peaks at 166.6 ppm (C-2), 159.4 ppm (C-4), and 149.4 ppm (C-6) confirm quinazoline ring formation.

Elemental analysis aligns with theoretical values (C, 71.51%; H, 4.88%; N, 10.42%), verifying purity.

Palladium-Catalyzed Tandem Addition/Cyclization

Palladium-mediated synthesis offers a versatile route to 6-chloro-2,4-diphenylquinazoline, particularly for functionalized derivatives. This method employs Pd(acac)₂ as the catalyst with 5,5′-dimethyl-2,2′-bipyridine (L2) as a ligand.

Optimized Reaction Parameters

The tandem process involves two steps:

-

Oxidative Addition: Pd⁰ inserts into the C–Cl bond of 2-chloro-N-phenylbenzamide.

-

Cyclization: Intramolecular C–N coupling forms the quinazoline framework.

Optimal conditions include:

Performance Metrics

Yields range from 27% (initial trials) to 63% after optimization. Gas chromatography-mass spectrometry (GC-MS) identifies byproducts such as 2-phenylquinazolin-4(3H)-one, arising from incomplete cyclization. The use of trifluoromethanesulfonic acid (TfOH) enhances protonation but requires careful pH control to prevent decomposition.

One-Pot Annulation Using Ammonium Iodide

A one-pot strategy simplifies synthesis by combining 4-chloroaniline, benzaldehyde, and ammonium iodide in a single reaction vessel. This method avoids intermediate isolation, improving throughput.

Reaction Dynamics

Ammonium iodide serves dual roles:

-

Iodide Source: Facilitates Ullmann-type coupling.

-

Acid Catalyst: Generates HI in situ to protonate intermediates.

The reaction proceeds via:

Operational Details

Yield and Scalability

Isolated yields reach 63% at 0.2 mmol scale, decreasing marginally to 58% at 10 mmol due to side reactions. Purification via silica gel chromatography (hexane/ethyl acetate) removes unreacted benzaldehyde and polymeric byproducts.

Comparative Analysis of Synthetic Methods

| Parameter | Catalyst-Free | Pd-Catalyzed | NH₄I Annulation |

|---|---|---|---|

| Yield (%) | 68–72 | 27–63 | 58–63 |

| Reaction Time (h) | 6–8 | 48 | 24 |

| Catalyst Cost | None | High | Low |

| Byproducts | Minimal | Moderate | Low |

| Scalability | Excellent | Moderate | Good |

The catalyst-free method excels in environmental sustainability but requires precise temperature control. Palladium catalysis enables functional group tolerance at the expense of cost and longer durations. Ammonium iodide annulation balances efficiency and simplicity, making it suitable for industrial applications.

Q & A

Q. What safety protocols are essential when handling chlorinated quinazolines?

- Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent dermal contact.

- Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., chloroacetyl chloride).

- Waste Disposal: Neutralize chlorinated by-products with 10% sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.